5'-Fluoro-5'-deoxyadenosine

Übersicht

Beschreibung

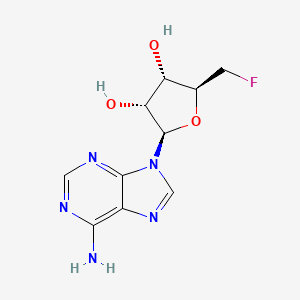

5’-Fluoro-5’-Deoxyadenosine is an organic compound belonging to the class of 5’-deoxyribonucleosides. These nucleosides are characterized by the replacement of the oxygen atom at the 5’ position of the ribose moiety with another atom, in this case, a fluorine atom. The compound has a chemical formula of C10H12FN5O3 and a molar mass of 269.236 g/mol . It is a fluorinated derivative of adenosine and is known for its role in the biosynthesis of fluorinated natural products .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Fluoro-5’-Deoxyadenosine can be achieved through enzymatic methods. One of the most effective methods involves the use of fluorinase, an enzyme that catalyzes the formation of a carbon-fluorine bond. The fluorinase enzyme combines S-adenosyl-L-methionine and fluoride to generate 5’-Fluoro-5’-Deoxyadenosine and L-methionine . This reaction can also use 2’-deoxyadenosine as a substrate .

Industrial Production Methods

Industrial production of 5’-Fluoro-5’-Deoxyadenosine typically involves the same enzymatic process. The fluorinase enzyme is utilized to catalyze the reaction under controlled conditions, ensuring high yield and purity of the product . The process is scalable and can be optimized for large-scale production.

Analyse Chemischer Reaktionen

Reaktionstypen

5'-Fluor-5'-Desoxyadenosin unterliegt verschiedenen chemischen Reaktionen, darunter Substitutions- und Oxidationsreaktionen. Das Fluorinase-Enzym katalysiert die Bildung der Kohlenstoff-Fluor-Bindung, die ein Schlüsselschritt bei der Synthese dieser Verbindung ist .

Häufige Reagenzien und Bedingungen

Die wichtigsten Reagenzien, die bei der Synthese von 5'-Fluor-5'-Desoxyadenosin verwendet werden, sind S-Adenosyl-L-Methionin und Fluoridionen. Die Reaktion wird typischerweise unter milden Bedingungen durchgeführt, wobei das Fluorinase-Enzym die Bildung des gewünschten Produkts erleichtert .

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das aus der enzymatischen Reaktion gebildet wird, ist 5'-Fluor-5'-Desoxyadenosin, zusammen mit L-Methionin als Nebenprodukt .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Biocatalysis

Synthesis Methods

The synthesis of 5'-FDA can be achieved through both chemical and enzymatic methods. The fluorinase enzyme, isolated from Streptomyces cattleya, catalyzes the formation of 5'-FDA from S-adenosyl-L-methionine (SAM) and fluoride ions. This enzymatic process is notable for its mild reaction conditions and high specificity, making it an environmentally friendly alternative to traditional chemical synthesis methods .

Table 1: Comparison of Synthesis Methods for 5'-FDA

| Method | Yield (%) | Conditions | Notes |

|---|---|---|---|

| Enzymatic | High | Mild (pH 7-8) | Utilizes fluorinase for C-F bond formation |

| Chemical | Variable | Harsh (acidic/basic) | Often results in lower yields due to instability of intermediates |

Biological Research Applications

Role in Biosynthesis

5'-FDA serves as a precursor in the biosynthesis of various fluorinated metabolites. Its role in the metabolic pathways of microorganisms highlights its significance in studying natural product synthesis. For instance, it has been identified as a substrate for further transformations that lead to bioactive compounds with potential therapeutic applications .

Case Study: Anticancer Activity

Research has indicated that fluorinated nucleosides, including 5'-FDA, exhibit promising anticancer properties. A study demonstrated that 5'-FDA could be incorporated into nucleic acids, leading to cytotoxic effects on cancer cells. The compound's ability to interfere with DNA synthesis makes it a candidate for further development in cancer therapeutics .

Medicinal Chemistry

Therapeutic Potential

The incorporation of fluorine into drug design has been shown to enhance the pharmacological properties of compounds. In the case of 5'-FDA, its structural similarity to adenosine allows it to interact with biological systems effectively. This interaction opens avenues for its use in drug development, particularly in targeting specific enzymes or receptors involved in disease pathways .

Table 2: Summary of Medicinal Applications of 5'-FDA

Industrial Applications

Production of Fluorinated Compounds

5'-FDA is utilized in the industrial synthesis of various fluorinated materials, which are essential in pharmaceuticals and agrochemicals. The unique properties imparted by fluorination often lead to increased stability and bioavailability compared to non-fluorinated counterparts .

Wirkmechanismus

The mechanism of action of 5’-Fluoro-5’-Deoxyadenosine involves the formation of a carbon-fluorine bond through the catalytic activity of the fluorinase enzyme. The enzyme facilitates the nucleophilic attack of a fluoride ion on S-adenosyl-L-methionine, resulting in the formation of 5’-Fluoro-5’-Deoxyadenosine and L-methionine . This process is essential for the biosynthesis of fluorinated natural products in certain microorganisms .

Vergleich Mit ähnlichen Verbindungen

5'-Fluor-5'-Desoxyadenosin ist unter den Nukleosiden einzigartig, da es ein Fluoratom an der 5'-Position des Ribose-Moleküls enthält. Ähnliche Verbindungen umfassen:

5'-Chlor-5'-Desoxyadenosin: Diese Verbindung hat ein Chloratom anstelle eines Fluoratoms an der 5'-Position.

5'-Brom-5'-Desoxyadenosin: Diese Verbindung enthält ein Bromatom an der 5'-Position.

5'-Iod-5'-Desoxyadenosin: Diese Verbindung hat ein Iodatom an der 5'-Position und wird ähnlich wie 5'-Fluor-5'-Desoxyadenosin synthetisiert.

Die Einzigartigkeit von 5'-Fluor-5'-Desoxyadenosin liegt in seinem Fluoratom, das einzigartige chemische und biologische Eigenschaften verleiht und es für verschiedene Anwendungen wertvoll macht .

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(fluoromethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN5O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1H2,(H2,12,13,14)/t4-,6-,7-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPVLKMICBYRPSX-KQYNXXCUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CF)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CF)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701031716 | |

| Record name | 5'-Deoxy-5'-fluoroadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701031716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731-98-6 | |

| Record name | 5′-Deoxy-5′-fluoroadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5'-Deoxy-5'-fluoroadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000731986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-DEOXY-5'-FLUOROADENOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LJ6NC6D44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.